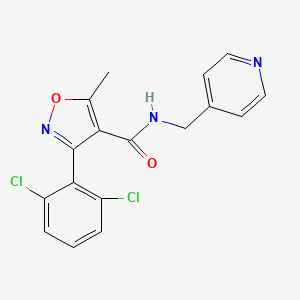

3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures, such as quinoline derivatives, are widely found in nature and utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics . They are present in numerous biological compounds and have shown potential in medicinal chemistry research .

Synthesis Analysis

The synthesis of similar compounds, like 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives, has been reported . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like FTIR, 1H and 13C NMR, and mass spectrophotometry .Chemical Reactions Analysis

The chemical reactions of similar compounds depend on the substitution on the heterocyclic pyridine ring . For example, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structure and functional groups . For example, quinolines are polar molecules and less hydrophobic compared to benzene .Aplicaciones Científicas De Investigación

Antioxidant and Antiradical Activities

Compounds related to 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide have been synthesized and evaluated for their antioxidant and antiradical activities. This research underscores the potential of these compounds in the development of treatments targeting oxidative stress-related diseases. For detailed information, see the study by Bekircan et al. (2008) in Zeitschrift für Naturforschung B (Bekircan et al., 2008).

Anticancer and Antimicrobial Properties

Research has also explored the synthesis of similar oxazole derivatives with a focus on their potential anticancer and antimicrobial properties. The study by Katariya et al. (2021) in the Journal of Molecular Structure highlights these aspects, suggesting the potential use of such compounds in cancer and infectious disease treatments (Katariya, Vennapu, & Shah, 2021).

Hydrogen Bonding and Structural Analysis

The structural characteristics, including hydrogen bonding, of compounds similar to this compound, have been studied. This research, such as the one by Kubicki et al. (2000) in the Journal of Molecular Structure, provides insight into the molecular interactions and stability of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Biological Evaluation

Various studies have focused on the synthesis of related oxazole compounds and their subsequent biological evaluation. For instance, a study by Rahmouni et al. (2016) in Bioorganic Chemistry discusses the synthesis of novel pyrazolopyrimidines derivatives, examining their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-10-14(17(23)21-9-11-5-7-20-8-6-11)16(22-24-10)15-12(18)3-2-4-13(15)19/h2-8H,9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTYQYHJNOJYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)

![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2664242.png)

![benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2664250.png)